Superior Intrinsic Potency Against Macrolide-Resistant Streptococcus pneumoniae Versus Telithromycin
In a head-to-head study of 312 North American S. pneumoniae clinical isolates from a national surveillance program, cethromycin demonstrated approximately 4.2-fold greater potency than telithromycin at the MIC90 level. For six quinupristin-dalfopristin-resistant strains specifically, cethromycin MICs ranged from 0.25 to 16 µg/mL versus telithromycin MICs of 1 to 4 µg/mL [1]. This potency advantage is maintained across both erm-mediated and mef-mediated resistance genotypes, as the dual domain II/V ribosome binding of cethromycin compensates for target-site methylation [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) against S. pneumoniae clinical isolates |
|---|---|
| Target Compound Data | Cethromycin MIC50 = 0.008 µg/mL, MIC90 = 0.06 µg/mL; range ≤0.004–16 µg/mL |
| Comparator Or Baseline | Telithromycin MIC50 ≤ 0.015 µg/mL, MIC90 = 0.25 µg/mL; range ≤0.015–4 µg/mL |
| Quantified Difference | 4.2-fold lower MIC90 for cethromycin (0.06 µg/mL vs 0.25 µg/mL); for quinupristin-dalfopristin-resistant strains, cethromycin MIC range 0.25–16 µg/mL vs telithromycin 1–4 µg/mL (2- to 4-fold advantage) |
| Conditions | 312 S. pneumoniae isolates from North American surveillance (1999–2000); NCCLS broth microdilution; 0.3% telithromycin resistance prevalence |
Why This Matters
Procurement for susceptibility testing panels or in vivo efficacy models targeting macrolide-resistant pneumococci requires a compound with verified potency advantage over telithromycin at clinically relevant MIC breakpoints.
- [1] Jorgensen JH, Crawford SA, Kelly CC. Activities of cethromycin and telithromycin against recent North American isolates of Streptococcus pneumoniae. Antimicrob Agents Chemother. 2004;48(2):605-607. doi:10.1128/AAC.48.2.605-607.2004 View Source
